molecular formula C19H19N3O3S B2742519 (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone CAS No. 851804-52-9

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone

Cat. No.: B2742519
CAS No.: 851804-52-9
M. Wt: 369.44
InChI Key: QHBXHKKYTNIIRJ-UHFFFAOYSA-N
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Description

The compound "(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone" features a 4,5-dihydroimidazole core substituted with a 2,5-dimethylbenzylthio group at position 2 and a 4-nitrophenyl methanone at position 1. The 4-nitrophenyl group contributes electron-withdrawing properties, while the 2,5-dimethylbenzylthio substituent may influence lipophilicity and steric interactions.

Properties

IUPAC Name

[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13-3-4-14(2)16(11-13)12-26-19-20-9-10-21(19)18(23)15-5-7-17(8-6-15)22(24)25/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBXHKKYTNIIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-nitrophenyl)methanone , a derivative of imidazole, has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory and antifungal effects, and summarizes relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N2OSC_{16}H_{18}N_2OS, with a molecular weight of 298.39 g/mol. The structure features an imidazole ring, which is known for its diverse biological activities. The compound's synthesis typically involves multi-step reactions starting from simpler imidazole derivatives.

Anti-inflammatory Activity

Research indicates that imidazole derivatives can exhibit significant anti-inflammatory properties. A study on related imidazole compounds demonstrated that several derivatives showed up to 58% inhibition of inflammation in vivo, with minimal gastrointestinal irritation compared to standard anti-inflammatory drugs like indomethacin .

Antifungal Activity

The antifungal efficacy of imidazole derivatives is well-documented. For instance, related compounds have shown effective Minimum Inhibitory Concentrations (MIC) against various fungal strains, with some exhibiting MIC values as low as 12.5 μg/mL . This suggests that the target compound may also possess antifungal properties.

While specific mechanisms for this compound remain largely uncharacterized, it is hypothesized that it may interact with biological targets similarly to other imidazole derivatives. These interactions might involve modulation of enzyme activity or receptor binding, particularly in pathways related to inflammation and microbial resistance.

Study 1: Synthesis and Biological Evaluation

A series of studies synthesized various imidazole derivatives and evaluated their biological activities. One study focused on dual-action compounds that exhibited both anti-inflammatory and antifungal effects. Among the tested compounds, those structurally similar to our target compound showed promising results in both categories .

Study 2: Pharmacological Profiling

Another research effort involved pharmacological profiling of imidazole derivatives, highlighting their potential as safer alternatives to existing medications. The study found that certain derivatives had reduced side effects while maintaining efficacy against inflammation and fungal infections.

Data Table: Biological Activities of Related Compounds

Compound NameAnti-inflammatory Activity (%)Antifungal Activity (MIC μg/mL)
2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1H-imidazole49.58 - 58.0212.5
2-(2,5-dimethylbenzyl)thio-4,5-dihydro-1H-imidazoleTBDTBD

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares key features with several imidazole derivatives reported in the literature:

Table 1: Structural Comparison of Selected Imidazole Derivatives
Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 4,5-Dihydro-1H-imidazole 2-(2,5-dimethylbenzylthio), 1-(4-nitrophenyl)methanone C₁₉H₁₉N₃O₃S 369.44 (calculated)
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone 4,5-Dihydro-1H-imidazole 2-(3-trifluoromethylbenzylthio), 1-(4-nitrophenyl)methanone C₁₈H₁₄F₃N₃O₃S 409.38
Piperidin-1-yl(cis-2,4,5-tris(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl)methanone (2c) 4,5-Dihydro-1H-imidazole 2,4,5-tris(4-methoxyphenyl), 1-piperidinylmethanone C₃₇H₃₇N₃O₄ 603.71
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole 1H-Imidazole (aromatic) 4,5-diphenyl, 2-thiophen-2-yl C₁₉H₁₄N₂S 302.40

Key Observations :

  • Core Saturation : The target compound and derivatives feature a 4,5-dihydroimidazole core, which may enhance solubility and flexibility compared to aromatic imidazoles (e.g., ).
  • Substituent Effects :
    • The 2,5-dimethylbenzylthio group in the target compound contrasts with the 3-trifluoromethylbenzylthio group in . The CF₃ group increases electron-withdrawing effects and lipophilicity .
    • Compounds in (e.g., 2c) replace the thioether with bulky tris(4-methoxyphenyl) groups, which may sterically hinder interactions but improve π-π stacking .

Key Observations :

  • The target compound’s synthesis likely parallels ’s chlorination method for introducing reactive chloromethyl intermediates.
  • Yields for similar compounds vary widely (e.g., 37–75% in ), suggesting that substituent complexity impacts efficiency .

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